2-Fluoro-6-(2-methoxyethoxy)aniline
Overview
Description
2-Fluoro-6-(2-methoxyethoxy)aniline , also known by its chemical formula C~9~H~12~FNO~2~ , is a compound with an average molecular mass of 179.115 Da . It falls within the category of organic compounds and is characterized by its fluorine-substituted aniline structure .
Synthesis Analysis
The synthesis of this compound involves the introduction of a fluorine atom at the 2-position of an aniline ring, along with a 2-methoxyethoxy group at the 6-position . Detailed synthetic pathways and reaction conditions would need to be explored in relevant literature .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with a fluorine atom and a methoxyethoxy group attached to it. The chemical structure can be visualized using tools like ChemSpider .
Physical and Chemical Properties Analysis
Scientific Research Applications
Synthesis and Chemical Reactivity
- Fluoroquinolones Synthesis : A study by Mävers & Schlosser (1996) demonstrated the preparation of N-(Fluoro-3-methoxyacryloyl)anilines, which are precursors for synthesizing fluoroquinolones. This involves a reaction between lithium anilides and methoxy fluoroacrylates.
- Electrosynthesis with Fluoride Ion Mediator : Research by Fuchigami & Inagi (2020) explored the use of fluoride ion-mediated anodic methoxylation in synthesizing fluorinated compounds, highlighting the potential of fluoroanilines in organic electrosynthesis.
Analytical Chemistry and Sensor Technology
- Fluorescence Quenching Studies : Studies by Geethanjali et al. (2015) and Geethanjali, Nagaraja, & Melavanki (2015) investigated the fluorescence quenching of boronic acid derivatives by aniline in alcohols. These findings are significant for developing sensitive analytical methods and sensor technologies.
Materials Science
- Nonlinear Optical Applications : A study by Lee (1996) focused on the synthesis and polymerization of compounds containing stilbenzylideneaniline for potential use in nonlinear optical (NLO) applications. The thermal stability and Tg value of the resulting polymers were assessed for their suitability in NLO devices.
Biological and Medicinal Chemistry
- c-Met Kinase Inhibitors : Caballero et al. (2011) conducted a study on docking and QSAR studies for fluoro-aniline derivatives as c-Met kinase inhibitors. This research is crucial for understanding the molecular interactions and activity of these compounds in inhibiting c-Met kinase, a target in cancer therapy.
Environmental Chemistry
- Biodehalogenation of Fluorinated Anilines : Research by Rietjens, Tyrakowska, Veeger, & Vervoort (1990) looked into the biodehalogenation pathways of fluorinated anilines. Understanding these pathways is vital for assessing the environmental impact and degradation processes of fluoroaniline derivatives.
Properties
IUPAC Name |
2-fluoro-6-(2-methoxyethoxy)aniline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO2/c1-12-5-6-13-8-4-2-3-7(10)9(8)11/h2-4H,5-6,11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APNKUWJZOUQSDQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C(=CC=C1)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.